3-Methylphenyl 2-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11IO2 |
|---|---|
Molecular Weight |
338.14 g/mol |
IUPAC Name |
(3-methylphenyl) 2-iodobenzoate |
InChI |
InChI=1S/C14H11IO2/c1-10-5-4-6-11(9-10)17-14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 |
InChI Key |
MVAMESZYKJUHSD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in 3 Methylphenyl 2 Iodobenzoate Transformations
Palladium-Mediated Intramolecular Aryl-Aryl Coupling Mechanisms
The intramolecular aryl-aryl coupling of phenyl benzoate (B1203000) derivatives facilitated by palladium reagents is a widely utilized method for synthesizing biaryl-type natural products. nii.ac.jpclockss.org When a substituent is present at the meta-position of the phenoxy moiety, as in 3-methylphenyl 2-iodobenzoate (B1229623), the coupling reaction can proceed via two different reactive positions, leading to the formation of two distinct regioisomers. nii.ac.jp A systematic investigation into the reactivity and regioselectivity of this process reveals critical insights into the controlling factors of the reaction mechanism. nii.ac.jp
Regioselectivity Pathways and Controlling Factors
The palladium-catalyzed intramolecular coupling of 3-methylphenyl 2-iodobenzoate (1b) yields two potential regioisomeric products: 2-methyl-6H-dibenzo[b,d]pyran-6-one and 4-methyl-6H-dibenzo[b,d]pyran-6-one. Research indicates that this reaction generally proceeds with poor regioselectivity. nii.ac.jp
Unlike its methoxy-substituted counterpart (3-methoxyphenyl 2-iodobenzoate), where the methoxy (B1213986) group can have a significant coordinating effect on the palladium catalyst, the methyl group in this compound does not exert a strong directing influence. nii.ac.jp Studies have shown that variations in the base, such as changing from potassium carbonate (K₂CO₃) to silver carbonate (Ag₂CO₃), result in only low regioselectivity. nii.ac.jp This suggests that electronic or coordination effects from the methyl group are minimal in controlling the reaction pathway. nii.ac.jp The primary factors influencing the product ratio are the choice of base and the presence or absence of a phosphine (B1218219) ligand, although their impact on regioselectivity is less dramatic compared to substrates with coordinating groups. nii.ac.jp
Computational Modeling of Transition State Architectures
To rationalize the observed regioselectivity, plausible transition state models have been proposed. nii.ac.jp The mechanism is thought to proceed via an intermolecular-assisted pathway for the Pd-mediated aryl-aryl coupling. nii.ac.jp In the case of substrates with a coordinating group like a methoxy substituent, the interaction between the substituent and the palladium atom in the transition state is a key factor. For example, when a silver-based salt like Ag₂CO₃ is used, the silver ion is believed to have a strong attractive interaction with the iodine atom. nii.ac.jp This interaction induces a partial positive charge on the palladium atom, making coordination with an oxygen-containing substituent easier and favoring a specific transition state geometry. nii.ac.jp
However, for this compound, the lack of a coordinating group means this specific stabilizing interaction is absent. The transition states leading to the two different regioisomers are therefore much closer in energy. nii.ac.jp The experimental observation that the product ratio of the two isomers is nearly 1:1, even with a silver-based base, supports the model that no significant coordination effect is at play to favor one transition state over the other. nii.ac.jp The steric and electronic influences of the methyl group alone are insufficient to create a significant energy difference between the two competing cyclization pathways. nii.ac.jp
Ligand and Base Effects on Reaction Outcomes
The choice of ligand and base can modulate the outcome of the palladium-catalyzed intramolecular coupling of this compound, although the effect on regioselectivity is limited. nii.ac.jp
Experiments using Pd(OAc)₂ as the catalyst in N,N-dimethylacetamide (DMA) show that different bases and the addition of a phosphine ligand like tri-n-butylphosphine (n-Bu₃P) lead to varying yields and product ratios. nii.ac.jp
Interactive Table: Reaction of this compound (1b) nii.ac.jp
| Entry | Base | Ligand | Product Ratio (2b:3b) |
| 1 | K₂CO₃ | - | 1 : 1.2 |
| 2 | K₂CO₃ | n-Bu₃P | 1 : 1.2 |
| 3 | Ag₂CO₃ | - | 1 : 1.0 |
| 4 | Ag₂CO₃ | n-Bu₃P | 1 : 1.0 |
The data clearly demonstrates that for this compound, the coupling reaction proceeds with poor regioselectivity regardless of the conditions. The use of a phosphine ligand did not significantly alter the product ratio. nii.ac.jp Similarly, switching the base from potassium carbonate to silver carbonate also failed to induce any meaningful regioselectivity, with the product ratio remaining close to 1:1. nii.ac.jp This is in stark contrast to analogous reactions with 3-methoxyphenyl (B12655295) 2-iodobenzoate, where the choice of a silver-based salt and the presence of a phosphine ligand can dramatically shift the regioselectivity. nii.ac.jp
Copper-Catalyzed Reaction Mechanisms
Copper-catalyzed reactions offer alternative pathways for the transformation of aryl halides like 2-iodobenzoate esters. These methods are particularly important for forming aryl-heteroatom and aryl-carbon bonds. umass.edu
Intermolecular Arylation Pathways
Copper catalysts are effective in promoting intermolecular arylation reactions. For instance, the Ullmann amination reaction, a classic copper-catalyzed process, can be used to couple aryl halides with amines. The reaction of methyl 2-iodobenzoate with carbazole, for example, proceeds in the presence of a copper catalyst to form methyl 2-(9H-carbazol-9-yl)benzoate. diva-portal.org This type of intermolecular C-N bond formation highlights a key reactive pathway for 2-iodobenzoate derivatives.
Similarly, copper(I) catalysts can facilitate the coupling of aryl halides with phosphine oxides to synthesize tertiary arylphosphine oxides. researchgate.net While not directly involving this compound, these established reactions with methyl 2-iodobenzoate demonstrate the capability of copper systems to mediate the formation of new bonds at the iodo-substituted carbon, a pathway that is mechanistically relevant for understanding potential intermolecular reactions of this compound. researchgate.netsigmaaldrich.com
Mechanistic Studies of Heterocycle Formation Involving N-(2-Iodobenzyl)-Imine Derivatives
Mechanistic studies on the copper-catalyzed synthesis of benzo-fused thiacycles from N-(2-iodobenzyl)-imine derivatives provide valuable analogies for the potential reactivity of this compound in similar transformations. conicet.gov.ar A proposed one-pot tandem process involves an initial copper-catalyzed intermolecular C-S coupling followed by a cyclization. conicet.gov.ar
Control experiments have demonstrated that imino species are the actual coupling partners in these reactions. conicet.gov.ar A plausible mechanism involves an initial Cu-catalyzed intermolecular arylation to generate an aryl thioester intermediate, which then undergoes cyclization. The reaction is sensitive to the reaction atmosphere and the presence of the copper source, and while it can proceed without a ligand, the rate is slower, suggesting the imine itself can coordinate to the copper center and assist in the reaction. conicet.gov.ar This type of mechanistic pathway, involving initial intermolecular coupling followed by an intramolecular cyclization, is a plausible model for designing complex heterocycle syntheses starting from substrates like this compound.
Role of Imine Coordination in Catalytic Cycles
While this compound is an ester, its corresponding amide analogue, N-substituted 2-iodobenzamide (B1293540), could participate in catalytic cycles involving imine or iminium ion intermediates. In such cycles, the coordination of an imine functional group to a metal center can be a crucial step. This coordination enhances the electrophilicity of the imine carbon, facilitating nucleophilic attack.
In a related context, hypervalent iodine-mediated oxidative rearrangements of N-H ketimines have been shown to produce amides. acs.org Mechanistic studies suggest that the migration preference in these rearrangements is influenced by both the steric and electronic properties of the migrating groups. acs.org For a derivative of this compound, a hypothetical catalytic cycle could involve the formation of an iminium intermediate. For instance, in reactions of primary amines, an intermediate anion can undergo a concerted rearrangement to yield an imine, which is then hydrolyzed to the final product. rsc.org The formation of an iminium ion from an enolate and an amine, followed by intramolecular cyclization, is another established pathway where the nitrogen-containing intermediate plays a central role in the reaction cascade.
Hypervalent Iodine Reagent-Mediated Mechanisms
Hypervalent iodine reagents are powerful oxidants known for their low toxicity and mild reaction conditions, making them attractive alternatives to heavy metal oxidants. sioc-journal.cneuropa.eu Their reactivity stems from the electrophilic nature of the iodine center and the exceptional leaving group ability of the aryl iodonio group, which is approximately 10⁶ times greater than that of triflate. princeton.edu These reagents can mediate a wide array of transformations, including oxidative rearrangements and processes involving single-electron transfer. rsc.orgnih.gov
Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are highly effective in promoting oxidative rearrangement reactions. rsc.orgsioc-journal.cn These transformations often involve a sioc-journal.cnnih.gov-migration of an aryl or alkyl group. For example, the Wirth group demonstrated that a hypervalent iodine(III) reagent can promote the oxidative rearrangement of 4-arylacrylic compounds to furanones. rsc.org
The mechanism, supported by DFT calculations, proceeds through the initial reaction of the substrate with the I(III) reagent to form a cyclic lactone intermediate. rsc.orgnih.gov This intermediate then converts to a subsequent intermediate via a synergistic pathway, leading to the final rearranged product. rsc.org The cationic nature of the intermediates in these rearrangements has been highlighted by detailed mechanistic calculations. nih.govresearchgate.net A variety of rearrangement types have been documented, including C-to-N migrations in amines and Hofmann-type rearrangements in acetamides, showcasing the versatility of these reagents. sioc-journal.cnacs.org
Table 1: Selected Oxidative Rearrangements Mediated by Hypervalent Iodine Reagents
| Rearrangement Type | Substrate Class | Reagent Example | Key Mechanistic Feature | Ref |
|---|---|---|---|---|
| sioc-journal.cnnih.gov-Aryl Migration | 4-Arylalkenoic Acids | PhI(OAc)₂ | Oxidative cyclization followed by aryl shift | nih.gov |
| sioc-journal.cnnih.gov-C to N Migration | Primary Amines | PhI(OAc)₂ / Cs₂CO₃ | Concerted rearrangement from an N-iodo intermediate | rsc.orgacs.org |
| Hofmann Rearrangement | α,α-disubstituted Acetamides | IBX | IBX-triggered rearrangement to form ketones | sioc-journal.cn |
| Ring Contraction | Steroids | Hypervalent Iodine Cmpds. | Favorskii-type rearrangement mechanism | sioc-journal.cn |
This table is interactive and can be sorted by column.
Beyond two-electron processes, hypervalent iodine(III) reagents can function as selective single-electron-transfer (SET) oxidants. researchgate.net This pathway is particularly relevant for electron-rich aromatic compounds, such as the 3-methylphenyl (m-cresyl) moiety in this compound. Reagents like PIFA, especially when used in fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can oxidize an arene to its corresponding arene radical cation. europa.euresearchgate.netnih.gov
The formation of an arene radical cation is a pivotal step, as this highly reactive intermediate can undergo further reactions, such as nucleophilic attack or dimerization. springernature.comacs.org The process begins with the formation of a charge-transfer complex between the arene and the I(III) reagent, followed by the electron transfer. acs.org The resulting radical cation is highly electrophilic, enabling C-H functionalization reactions where a nucleophile attacks the aromatic ring. nih.gov This SET mechanism has been confirmed through spectroscopic methods and has been utilized in various aryl-aryl coupling reactions. nih.govacs.org The efficiency of these reactions can be influenced by factors such as the stability of the radical cation and the nature of the counter-anions present in the solution. springernature.com
Iodosobenzene (PhIO) is a common hypervalent iodine oxidant used in various transformations. dovepress.com A pertinent example is the PhIO-mediated oxidation of 2-aryloxybenzamide derivatives to synthesize 2-(4-hydroxyphenoxy)benzamide scaffolds, which are found in many bioactive compounds. mdpi.comresearchgate.net Given the structural similarity, this mechanism provides significant insight into the potential reactivity of amide analogues of this compound.
A plausible mechanism for this transformation has been proposed. mdpi.com The reaction, conducted in trifluoroacetic acid (TFA), begins with the substrate's oxidation by PhIO, leading to the formation of an oxonium intermediate. This is followed by an intramolecular nucleophilic attack from the amide's nitrogen atom, creating a six-membered ring intermediate. Subsequently, this intermediate undergoes elimination, releasing iodobenzene (B50100) and forming a new intermediate which, upon deprotonation, yields the final hydroxylated product. mdpi.com This method is characterized by its mild, metal-free conditions and broad substrate applicability. mdpi.comgrafiati.com
Table 2: PhIO-Mediated Oxidation of Substituted 2-Aryloxybenzamides
| R1 (on Aryloxy Ring) | R2 (on Amide Nitrogen) | Yield (%) | Reaction Time (h) | Ref |
|---|---|---|---|---|
| H | H | 85 | 2 | mdpi.com |
| F | H | 86 | 2 | mdpi.com |
| Cl | H | 82 | 2 | mdpi.com |
| Br | H | 79 | 2 | mdpi.com |
| CH₃ | H | 75 | 2 | mdpi.com |
| F | CH₃ | 81 | 2.5 | mdpi.com |
This table, based on reported data mdpi.com, shows the scope of the PhIO-mediated oxidation. It is interactive and can be sorted.
Photoredox Catalysis and Radical Pathways
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the activation of organic substrates through single-electron transfer (SET) events under exceptionally mild conditions. frontiersin.org This strategy often employs metal complexes (e.g., of Iridium or Ruthenium) or organic dyes as photocatalysts that can convert light energy into chemical energy. frontiersin.orgchinesechemsoc.org
The aryl-iodide bond in this compound makes it a potential substrate for photocatalytic reactions where it could serve as an aryl radical source. A notable application of this principle is the photocatalytic arylation of white phosphorus (P₄) and phosphine (PH₃) to produce valuable triarylphosphines and tetraarylphosphonium salts. nih.gov
Detailed mechanistic studies of P₄ arylation have revealed a complex, multi-step process. nih.govorcid.org The general catalytic cycle begins with the excitation of a photocatalyst, such as [Ir(dtbbpy)(ppy)₂][PF₆] or an organic dye like 3DPAFIPN, by visible light. nih.govfrontiersin.org The excited photocatalyst then engages in a SET event with the aryl halide (the aryl source), generating an aryl radical. This highly reactive radical then attacks the P₄ cage, initiating a sequence of radical additions and rearrangements that ultimately lead to the functionalized phosphorus products. chemrxiv.org Similar pathways are proposed for the arylation of PH₃, which was identified as an intermediate in the P₄ reaction. nih.gov These studies highlight how photoredox catalysis can be used to construct C–P bonds from fundamental building blocks. nih.govchemrxiv.org
C-H Activation and Annulation Reaction Mechanisms
Rhodium(III) catalysts, particularly those of the type [RhCp*Cl₂]₂, are highly effective for the functionalization of C-H bonds. snnu.edu.cn The mechanism for the C-H activation of a substrate like this compound, which contains an aryl group, typically involves chelation assistance from a directing group. The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. whiterose.ac.uk
Table 1: Key Aspects of Rh(III)-Catalyzed C-H Activation
| Feature | Description |
| Catalyst | Typically [RhCp*Cl₂]₂ activated with a silver salt. snnu.edu.cnmdpi.com |
| Mechanism | Concerted Metalation-Deprotonation (CMD). whiterose.ac.uk |
| Key Intermediate | Five-membered rhodacyclic species. mdpi.com |
| Driving Force | Chelation assistance from a directing group. |
| Advantages | High efficiency, selectivity, and functional group tolerance. snnu.edu.cn |
In cascade polycyclization reactions initiated by C-H activation of substrates like this compound, a series of intermediates are proposed. Following the formation of the initial rhodacycle, subsequent steps can involve insertion of an alkyne or alkene into the rhodium-carbon bond. whiterose.ac.uk This insertion leads to a new, larger rhodacycle.
Further intramolecular reactions can then occur, leading to the formation of complex polycyclic structures. For instance, in the synthesis of certain tetracyclic imides, mechanistic studies have identified putative intermediates, although the exact structures can be challenging to isolate and characterize definitively. whiterose.ac.uk In some rhodium(III)-catalyzed syntheses of isoquinolones, a bicyclic system is suggested as an intermediate which can then open under acidic conditions to yield the final product. nih.gov The nature of these intermediates is often inferred from the final product structure and through computational studies.
Intramolecular Cyclization and Heterocycle Formation Mechanisms
The regioselectivity of intramolecular cyclization reactions, such as those that could be envisioned for derivatives of this compound, is governed by a combination of electronic and steric factors. In the cyclization of acetylenic acids, for example, both 6-endo-dig and 5-exo-dig pathways can be possible.
The choice between these pathways can be influenced by the substitution pattern on the alkyne. Bulky substituents can significantly alter the reactivity and favor one pathway over the other. researchgate.net Electronic effects of substituents on the aromatic ring can also play a role in determining the preferred mode of cyclization. researchgate.net For instance, in gold-catalyzed cycloisomerizations, a slight electronic effect of a substituent on the regioselectivity has been observed. researchgate.net Quantum chemical calculations have been employed to understand the factors controlling regioselectivity and stereoselectivity in other types of intramolecular cycloadditions, indicating that the initial bond formation is often the rate-limiting and selectivity-determining step. rsc.org
Table 2: Factors Influencing Cyclization Regioselectivity
| Factor | Influence on Cyclization Pathway |
| Steric Hindrance | Bulky substituents can favor one cyclization mode over another. researchgate.net |
| Electronic Effects | Electron-donating or -withdrawing groups can influence the reactivity of the reacting centers. researchgate.net |
| Catalyst | The nature of the metal catalyst and its ligands can direct the reaction towards a specific regioisomer. |
| Reaction Conditions | Temperature and solvent can affect the kinetic versus thermodynamic control of the cyclization. |
The general strategy would involve the formation of a carbon-heteroatom bond through an intramolecular cyclization. For example, a palladium-catalyzed process could be envisioned where an initial oxidative addition of the C-I bond to a Pd(0) catalyst is followed by an intramolecular insertion or coupling with a tethered nitrogen nucleophile. whiterose.ac.uk The success of such a reaction would depend on the length and flexibility of the tether connecting the nucleophilic nitrogen to the aromatic ring, as well as the specific reaction conditions employed to favor the desired cyclization pathway.
Catalytic Systems for 3 Methylphenyl 2 Iodobenzoate Reactivity
Transition Metal Catalysis in Cross-Coupling and Annulation
Transition metal catalysts are pivotal in activating the carbon-iodine bond of 3-methylphenyl 2-iodobenzoate (B1229623), initiating catalytic cycles that lead to the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts, particularly palladium(II) acetate (B1210297) (Pd(OAc)₂), are widely used for intramolecular aryl-aryl coupling reactions of phenyl benzoate (B1203000) derivatives. nii.ac.jp These reactions are instrumental in synthesizing the 6H-dibenzo[b,d]pyran-6-one skeleton, a core structure in many natural products and biologically active compounds. nii.ac.jp
In the context of 3-substituted phenyl 2-iodobenzoates, the palladium-catalyzed intramolecular coupling can lead to two regioisomeric products. nii.ac.jp The regioselectivity of this reaction is significantly influenced by factors such as the nature of the base and the presence or absence of a phosphine (B1218219) ligand. nii.ac.jp For instance, in the coupling of 3-methoxyphenyl (B12655295) 2-iodobenzoate, the use of different bases like potassium carbonate (K₂CO₃) and silver carbonate (Ag₂CO₃) has been shown to affect the product ratio, though low regioselectivity was observed in some cases, indicating a strong influence of the methoxy (B1213986) group. nii.ac.jp A proposed transition state model suggests that steric and electronic interactions between the substituent on the phenoxy moiety and the palladium complex dictate the preferred reaction pathway. nii.ac.jp
Detailed research findings on the palladium-catalyzed intramolecular coupling of a related compound, 3-methoxyphenyl 2-iodobenzoate, are presented below:
| Entry | Substrate | Catalyst | Base | Additive | Product Ratio (2a:3a) |
| 1 | 3-methoxyphenyl 2-iodobenzoate | Pd(OAc)₂ | K₂CO₃ | - | 40:60 |
| 2 | 3-methoxyphenyl 2-iodobenzoate | Pd(OAc)₂ | K₂CO₃ | P(t-Bu)₃ | 55:45 |
| 3 | 3-methoxyphenyl 2-iodobenzoate | Pd(OAc)₂ | Ag₂CO₃ | - | 45:55 |
| 4 | 3-methoxyphenyl 2-iodobenzoate | Pd(OAc)₂ | Ag₂CO₃ | P(t-Bu)₃ | 60:40 |
Data synthesized from studies on related substituted phenyl 2-iodobenzoates.
Copper(I) catalysts, such as copper(I) iodide (CuI) and copper(I) acetate (CuOAc), are effective for a variety of cross-coupling reactions. These catalysts can facilitate the formation of carbon-heteroatom and carbon-carbon bonds. For instance, copper-catalyzed methods are employed for the arylation of amides, amines, and alcohols with aryl halides. google.com
In reactions analogous to those involving 3-methylphenyl 2-iodobenzoate, copper(I) iodide has been used to catalyze the coupling of secondary phosphine oxides with aryl iodides. researchgate.net Furthermore, copper-catalyzed C-S coupling reactions have been developed to synthesize various sulfur-containing heterocycles. conicet.gov.ar The combination of a copper catalyst with a suitable ligand, such as 1,10-phenanthroline, is often crucial for achieving high yields. conicet.gov.ar The direct arylation of 1,4-disubstituted 1,2,3-triazoles with aryl iodides is another transformation where copper catalysts, like copper(I) chloride (CuCl), have proven effective, particularly with electron-rich aryl iodides. clockss.org
The table below summarizes representative copper-catalyzed reactions with aryl iodides, illustrating the scope of this catalytic system.
| Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Solvent | Product | Yield |
| Phenyl(methyl)phosphine oxide | Methyl 2-iodobenzoate | CuI | (S)-α-phenylethylamine | - | - | 2-(Methoxycarbonyl)phenyl(methyl)phenylphosphine oxide | 66% researchgate.net |
| (2-Iodophenyl)methanamine | Benzaldehyde | CuI | 1,10-phenanthroline | KSAc | Toluene (B28343) | 3,4-Dihydro-2-phenyl-2H-benzo[e] beilstein-journals.orgjst.go.jpthiazine | 72% conicet.gov.ar |
| 1-n-Octyl-4-phenyl-1,2,3-triazole | p-Iodotoluene | CuCl | - | LiOBut | DMF | 1-n-Octyl-5-(p-tolyl)-4-phenyl-1,2,3-triazole | 99% clockss.org |
Rhodium(III) catalysts, such as the pentamethylcyclopentadienyl rhodium(III) chloride dimer ([Cp*RhCl₂]₂), are powerful tools for C-H activation and annulation reactions. nih.govwhiterose.ac.uk These catalysts can engage in cycloaddition reactions with unsaturated partners like alkynes to construct complex carbocyclic and heterocyclic scaffolds. nih.gov
A notable application is the dearomatizing (3+2) annulation of 2-alkenylphenols with alkynes, which proceeds via cleavage of a terminal C-H bond of the alkenyl group. nih.gov This process, which often requires an oxidant like copper(II) acetate (Cu(OAc)₂), leads to the formation of spirocyclic products. nih.gov The proposed mechanism involves the initial coordination of the phenolic substrate to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. Subsequent alkyne insertion and reductive elimination yield the final product. nih.gov While direct studies on this compound with this specific catalytic system are not detailed, the principles of Rh(III)-catalyzed C-H activation are broadly applicable to related aromatic substrates. nih.govsioc-journal.cn
A representative Rh(III)-catalyzed annulation reaction is shown below:
| Substrate 1 | Substrate 2 | Catalyst | Oxidant | Solvent | Temperature | Product |
| 2-Alkenylphenol | Alkyne | [Cp*RhCl₂]₂ | Cu(OAc)₂·H₂O | CH₃CN | 40 °C | Spirocyclic ketone |
This is a generalized representation of Rh(III)-catalyzed annulation reactions.
Nickel(II) complexes have emerged as versatile catalysts in photoredox catalysis, enabling cross-coupling reactions under mild conditions. nih.govnih.gov These dual catalytic systems, often involving a photosensitizer like Ir(ppy)₃, can facilitate the formation of C-O, C-N, and C-S bonds. nih.gov
The mechanism often involves the photoreduction of a Ni(II) species to a more reactive Ni(I) or Ni(0) intermediate. beilstein-journals.orgrsc.org This low-valent nickel species can then undergo oxidative addition with an aryl halide, such as an aryl iodide. beilstein-journals.org The resulting organonickel intermediate can then couple with a nucleophile, and subsequent reductive elimination affords the cross-coupled product and regenerates the nickel catalyst. beilstein-journals.org While specific examples with this compound are not explicitly detailed, the general reactivity of aryl iodides in these systems is well-established. nih.govacs.org These reactions are often sensitive to the choice of ligand, with bipyridine and bis(oxazoline) ligands being commonly employed. nih.govbeilstein-journals.org
The following table illustrates the key components of a typical Nickel(II)-photocatalyzed cross-coupling reaction.
| Aryl Halide | Nucleophile | Ni Catalyst Precursor | Ligand | Photocatalyst |
| Aryl Iodide | Alcohol/Amine/Thiol | NiCl₂·glyme | dtbbpy | Ir(ppy)₃ |
dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine
Hypervalent Iodine Catalysis and Mediated Oxidations
Hypervalent iodine compounds can act as either stoichiometric oxidants or as catalysts in oxidative transformations. Their low toxicity and mild reaction conditions make them an attractive alternative to heavy metal-based oxidants. nih.gov
2-Iodobenzamide (B1293540) and its derivatives have been identified as effective organocatalysts for the oxidation of alcohols to aldehydes and ketones. beilstein-journals.orgchemistryviews.org These reactions typically employ a co-oxidant, such as Oxone®, to regenerate the active hypervalent iodine species in situ. jst.go.jpnih.gov
The catalytic cycle is believed to involve the oxidation of the monovalent iodoarene to a pentavalent iodine species by the co-oxidant. jst.go.jpnih.gov This pentavalent iodine compound then oxidizes the alcohol to the corresponding carbonyl compound while being reduced back to a trivalent or monovalent state, ready to re-enter the catalytic cycle. jst.go.jpnih.gov The reactivity of the 2-iodobenzamide catalyst can be tuned by introducing substituents on the benzene (B151609) ring. For example, electron-donating groups, such as a methoxy group at the 5-position, have been shown to enhance the catalytic activity by facilitating the generation of the active pentavalent species. beilstein-journals.orgresearchgate.net
The table below shows the effect of substituents on the reactivity of N-isopropyl-2-iodobenzamide catalysts in the oxidation of benzhydrol.
| Substituent on Iodobenzamide | Relative Reactivity |
| 5-NO₂ | Lowest |
| 5-CO₂Me, 3-OMe | Low |
| 5-OAc | Moderate |
| 5-Cl | Moderate |
| H | Higher |
| 4-OMe | High |
| 5-Me | High |
| 5-OMe | Highest |
Data derived from studies on substituted N-isopropyl-2-iodobenzamides. nih.govchemistryviews.org
Applications of 2-Iodoxybenzoic Acid (IBX) as a High-Valent Oxidant
2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent widely recognized for its role as a potent and selective oxidant in organic synthesis. orientjchem.orgwikipedia.org While direct studies on the oxidation of this compound by IBX are not extensively documented, the known reactivity of IBX with related functional groups provides insight into its potential applications.
Key Research Findings:
Oxidation of Alcohols: A primary application of IBX is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. orientjchem.orgorganic-chemistry.org This transformation is typically conducted under mild conditions and demonstrates high selectivity.
Oxidation of Benzylic and Allylic Positions: IBX can effectively oxidize carbon-hydrogen bonds at benzylic and allylic positions, leading to the formation of carbonyl compounds. orientjchem.org This reactivity is particularly relevant for substrates containing activated C-H bonds.
Synthesis of α,β-Unsaturated Carbonyl Compounds: IBX can be used to introduce unsaturation adjacent to a carbonyl group, converting saturated aldehydes and ketones into their α,β-unsaturated counterparts. organic-chemistry.org
IBX Derivatives: To overcome the low solubility of IBX in many organic solvents, more soluble derivatives like Dess-Martin periodinane (DMP) have been developed. acs.org Additionally, polymer-bound and water-soluble derivatives of IBX have been synthesized to facilitate easier workup and expand its utility. orientjchem.org Esters of 2-iodoxybenzoic acid (IBX-esters) have also been prepared and show promise as stable and soluble oxidizing agents. acs.org
Catalytic Systems: The use of IBX in catalytic amounts has been achieved by employing a co-oxidant, such as Oxone, to regenerate the active iodine(V) species in situ from the 2-iodosobenzoic acid (IBA) byproduct. orientjchem.org
The following table summarizes representative IBX-mediated oxidations:
| Substrate Type | Product Type | Conditions | Reference |
| Primary Alcohols | Aldehydes | IBX, DMSO or other solvents | orientjchem.orgorganic-chemistry.org |
| Secondary Alcohols | Ketones | IBX, DMSO or other solvents | orientjchem.orgorganic-chemistry.org |
| β-Hydroxyketones | β-Diketones | IBX | wikipedia.org |
| Saturated Ketones | α,β-Unsaturated Ketones | IBX, tuned conditions | organic-chemistry.org |
This table presents generalized transformations and may not reflect the specific reactivity of this compound.
Electrochemically Generated Hypervalent Iodine Species
The electrochemical generation of hypervalent iodine reagents (HIRs) represents a sustainable and efficient alternative to the use of stoichiometric chemical oxidants. nih.govresearchgate.net This method involves the anodic oxidation of an iodine(I) precursor to generate reactive iodine(III) or iodine(V) species in situ. nih.govorganic-chemistry.org These electrochemically generated reagents can then mediate a variety of oxidative transformations.
Key Research Findings:
Sustainable Synthesis: By using electricity as a traceless oxidant, electrochemical methods reduce chemical waste and avoid the handling of hazardous oxidizing agents. researchgate.netorganic-chemistry.org
In Situ Generation: Unstable or hazardous hypervalent iodine species can be conveniently generated in situ, enhancing the safety and practicality of their use. researchgate.net
Reaction Scope: Electrochemically generated HIRs have been successfully employed as mediators in a range of reactions, including oxidative cyclizations, fluorinations, and α-functionalization of ketones. nih.govorganic-chemistry.orgacs.org
Catalytic Protocols: Efforts are underway to develop general catalytic protocols that leverage the iodine(I)/iodine(III) cycle driven by electricity, often without the need for added electrolytic salts. organic-chemistry.orgacs.org
Ex-Cell and In-Cell Approaches: Depending on the stability of the substrate and the desired transformation, either an ex-cell approach (where the HIR is generated first and then added to the substrate) or an in-cell approach (where the substrate and iodine precursor are electrolyzed together) can be employed. researchgate.net
A proposed mechanism for transformations mediated by electrochemically generated hypervalent iodine often involves the initial anodic oxidation of an iodoarene to a hypervalent iodine species, which may then undergo ligand exchange before reacting with the substrate. acs.org
Organocatalysis and Biocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for various transformations. Proline and its derivatives have emerged as powerful organocatalysts for a multitude of reactions. In the context of aryl halides, which share a structural motif with this compound, copper-catalyzed systems employing L-proline as a ligand have proven effective.
Key Research Findings:
Ullmann-type Couplings: The combination of a copper(I) salt, such as CuI, and L-proline catalyzes the coupling of aryl halides with various nucleophiles. organic-chemistry.orgresearchgate.netnih.gov
Arylation of Activated Methylene (B1212753) Compounds: This catalytic system is particularly effective for the arylation of activated methylene compounds like β-keto esters and dialkyl malonates, producing 2-aryl-1,3-dicarbonyl compounds. organic-chemistry.orgnih.govacs.org These reactions often proceed under relatively mild conditions in solvents like DMSO with a base such as cesium carbonate. nih.govacs.org
Substrate Scope: The CuI/L-proline system is compatible with both aryl iodides and aryl bromides, including sterically hindered and electron-deficient substrates. organic-chemistry.orgacs.org
The following table shows examples of CuI/L-proline-catalyzed arylations:
| Aryl Halide | Nucleophile | Product | Reference |
| Aryl Iodides/Bromides | Ethyl Acetoacetate | 2-Aryl-1,3-dicarbonyls | nih.govacs.org |
| Aryl Iodides/Bromides | Ethyl Benzoyl Acetate | 2-Aryl-1,3-dicarbonyls | nih.govacs.org |
| Aryl Iodides/Bromides | Diethyl Malonate | 2-Aryl-1,3-dicarbonyls | acs.org |
| Aryl Iodides | Acetylacetone | 3-Aryl-2,4-pentanediones | thieme-connect.com |
This table illustrates the general applicability of the catalytic system to aryl halides and may be relevant to the reactivity of this compound.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high stereo- and regioselectivity. Microbial dioxygenases are particularly adept at the oxidative dearomatization of aromatic compounds to produce chiral cis-dihydrodiols. researchgate.nettypeset.io These chiral synthons are valuable intermediates in the synthesis of complex molecules.
Key Research Findings:
Enzyme Systems: Rieske non-heme iron dioxygenases (ROs), such as toluene dioxygenase (TDO), naphthalene (B1677914) dioxygenase (NDO), and biphenyl (B1667301) dioxygenase (BPDO), are key enzymes in this process. researchgate.nettypeset.io Benzoate dioxygenases (BZDOs) are capable of the 1,2-dihydroxylation of benzoic acids. researchgate.net
Chiral Products: The enzymatic dihydroxylation of substituted aromatic compounds typically proceeds with high enantiomeric excess, yielding valuable chiral building blocks. researchgate.netasm.org For instance, naphthalene is oxidized to enantiomerically pure (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. asm.org
Substrate Specificity: The substrate scope of these dioxygenases is broad, and the regioselectivity of the dihydroxylation is influenced by the substituents on the aromatic ring. researchgate.netasm.org For example, chlorobenzene (B131634) dioxygenase (CDO) oxidizes monochlorobiphenyls on the unsubstituted ring. asm.org
Applications in Synthesis: The resulting cis-dihydrodiols have been extensively used as precursors in the enantioselective synthesis of natural products and other complex target molecules. researchgate.netmdpi.com
The applicability of microbial dihydroxylation to this compound would depend on the substrate tolerance of the specific dioxygenase employed. The presence of the ester and iodo substituents would influence the binding and reactivity within the enzyme's active site.
Visible Light Photoredox Catalysis
Visible light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling a wide array of transformations under mild conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate reactive intermediates.
Both iridium complexes and organic acridinium (B8443388) salts are prominent classes of photocatalysts, each with distinct photophysical and redox properties. rsc.orgrsc.org
Key Research Findings for Iridium Photocatalysts:
Reductive Dehalogenation: Iridium complexes, such as fac-Ir(ppy)₃ (where ppy is 2-phenylpyridine), are highly reducing in their photoexcited state and can effectively reduce aryl iodides to generate aryl radicals. nih.govmdpi.com This process is often selective for aryl iodides in the presence of aryl bromides or chlorides. nih.gov
Radical Cyclizations: The generated aryl radicals can participate in various subsequent reactions, including intramolecular cyclizations to form carbocyclic and heterocyclic structures. nih.gov
Dual Catalysis: Iridium photocatalysts are frequently used in dual catalytic systems, for example, in combination with nickel catalysts, to achieve cross-coupling reactions. rsc.org
Key Research Findings for Acridinium Photocatalysts:
Strong Oxidizing Potential: Photoexcited acridinium salts are potent oxidants, but their reduced forms (acridine radicals) can, after a second photoexcitation, act as extremely strong reductants capable of reducing even unactivated aryl chlorides. mdpi.com
Metal-Free Catalysis: As organic dyes, acridinium salts offer a metal-free alternative to iridium and ruthenium complexes, which is advantageous in terms of cost and sustainability. rsc.org
Broad Applicability: Acridinium-based photocatalysts have been employed in a wide range of reactions, including hydrofunctionalization of alkenes and C-N cross-couplings. rsc.org
The 2-iodobenzoate moiety in this compound makes it a suitable candidate for reactions initiated by photocatalytic reduction of the carbon-iodine bond. The resulting aryl radical could then be intercepted in various ways to construct new chemical bonds.
Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings on the catalytic reactivity of This compound with Carbon Dot/Titanium Dioxide (CD/TiO2) nanocomposites as photocatalysts.
Therefore, it is not possible to provide an article that adheres to the strict content requirements of the prompt, as no research findings, data tables, or detailed discussions exist in the public domain for this specific chemical reaction.
General research into CD/TiO2 nanocomposites demonstrates their effectiveness as photocatalysts for a variety of organic transformations, including carbon-heteroatom and carbon-carbon cross-coupling reactions with general aryl halides. These systems are valued for their high photostability and reusability. However, the specific application and reaction dynamics with this compound have not been documented.
Theoretical and Computational Investigations of 3 Methylphenyl 2 Iodobenzoate
Quantum Chemical Studies
Quantum chemical studies provide fundamental insights into the molecular properties of 3-Methylphenyl 2-iodobenzoate (B1229623). These computational methods are essential for understanding its structure, reactivity, and electronic characteristics at the atomic level.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, like molecules. nih.gov It is frequently employed to determine the optimized molecular geometry and electronic properties of organic compounds. semanticscholar.org For derivatives of 2-iodobenzoate, DFT calculations, often using the B3LYP hybrid functional with a 6-31G(d) basis set, are utilized to simulate the ground-state (S0) structures. diva-portal.org
In related substituted benzoate (B1203000) compounds, DFT studies have been instrumental in confirming molecular configurations and understanding intramolecular interactions. nih.govacs.org For instance, in a study on ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, DFT calculations supported findings from single-crystal X-ray diffraction and Hirshfeld surface analysis, indicating the presence of both intramolecular and intermolecular interactions. semanticscholar.org These calculations can reveal key geometric parameters such as bond lengths and dihedral angles, which define the molecule's three-dimensional shape. For example, in a related iodo-sulfonamide benzoate, the planarity of different molecular fragments and the twist between them were quantified using DFT. acs.org
The electronic structure, including the distribution of electron density, is also a key output of DFT calculations. This information is crucial for predicting how the molecule will interact with other chemical species.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgimperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. malayajournal.orgresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net
For aromatic compounds, the HOMO and LUMO are often distributed across the π-system. rsc.org In the context of 3-Methylphenyl 2-iodobenzoate, the HOMO would likely be located on the electron-rich phenyl rings, while the LUMO would be associated with the electron-accepting portions of the molecule. The specific energies of the HOMO and LUMO, and thus the size of the gap, are influenced by the substituents on the aromatic rings. nankai.edu.cn DFT calculations are a primary method for determining these orbital energies and visualizing their spatial distribution. researchgate.netresearchgate.net
It is important to note that the HOMO-LUMO gap calculated from the ground-state orbitals is not identical to the excitation energy observed in absorption spectroscopy, although they are related. reddit.com Time-dependent DFT (TD-DFT) is often used to more accurately predict electronic transition energies. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for Aromatic Compounds
| Compound Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Substituted Chalcone | -5.2822 | -1.2715 | 4.0106 malayajournal.org |
| Carbazole Derivative 1 | -5.48 | -2.43 | 3.05 diva-portal.org |
| Carbazole Derivative 2 | -5.50 | -2.49 | 3.00 diva-portal.org |
| Iron(III) Porphyrin Complex | Not specified | Not specified | 0.9042 physchemres.org |
This table provides example data from related compounds to illustrate the typical range and values obtained from DFT calculations. Specific values for this compound would require dedicated calculations.
Electrostatic Potential Mapping for Intermolecular Interactions
An electrostatic potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, illustrates the distribution of charge on a molecule's surface. libretexts.org This tool is invaluable for predicting and analyzing intermolecular interactions, as it shows the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov
The ESP map is generated by calculating the electrostatic potential at various points on the molecule's electron density surface. nih.gov Different colors are used to represent the potential values: red typically indicates regions of negative potential (attractive to electrophiles), while blue indicates regions of positive potential (attractive to nucleophiles). Green or yellow areas represent neutral or weakly interacting regions. researchgate.netyoutube.com
For this compound, an ESP map would likely show negative potential around the oxygen atoms of the ester group and potentially on the electron-rich aromatic rings. The iodine atom and the hydrogen atoms would likely exhibit positive potential. This information helps in understanding how the molecule might orient itself when interacting with other molecules, such as solvents or reactants in a chemical reaction. nih.govproteopedia.org
Molecular Dynamics and Reaction Pathway Simulations
While quantum chemical studies often focus on static molecules, molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. uwo.caaps.org These simulations are crucial for understanding dynamic processes like conformational changes and reaction mechanisms. semanticscholar.orgmdpi.com
Elucidation of Reaction Energy Profiles and Transition States
Reaction energy profiles map the energy of a system as it progresses from reactants to products. These profiles are essential for understanding the mechanism of a chemical reaction, including the identification of intermediates and transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
For reactions involving derivatives of 2-iodobenzoate, such as intramolecular biaryl coupling reactions, plausible transition state models have been proposed to explain the observed regioselectivity. nii.ac.jp In these palladium-catalyzed reactions, the nature of the solvent and ligands can influence which transition state is favored, thereby determining the final product ratio. nii.ac.jp For example, in the coupling of 3-substituted phenyl 2-iodobenzoates, the interaction between a substituent (like a methoxy (B1213986) group) and the palladium catalyst can stabilize one transition state over another, leading to a specific regioisomer as the major product. nii.ac.jp Computational studies can be used to calculate the energies of these different transition states and provide a theoretical basis for the experimental outcomes. epfl.ch
Conformational Analysis of this compound Derivatives
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. ethz.chresearchgate.net For a molecule like this compound, rotation is possible around the ester linkage and the bonds connecting the phenyl rings to the ester group.
Computational methods, including both quantum mechanics and molecular mechanics, are used to determine the relative energies of different conformers. ethz.ch This analysis helps identify the most stable conformation(s) that the molecule is likely to adopt. In studies of related complex molecules, computational energy calculations have successfully predicted the preferred conformer found in crystal structures. ethz.ch Even small energy differences (e.g., < 2 kcal/mol) between conformers can be significant, and these calculations can suggest whether a particular bond has relatively free rotation at ambient temperatures. ethz.ch For derivatives of 2-iodobenzoate, understanding their conformational preferences is important as the three-dimensional shape can impact their reactivity and interaction with other molecules. epfl.ch
Prediction and Characterization of Noncovalent Interactions
Noncovalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, the key interactions would involve the iodine atom, the ester group, and the two aromatic rings.
Theoretical Assessment of Hydrogen Bonding (N–H···I, C–H···O, N–H···O, N–H···N)
In the absence of amino groups directly on the this compound molecule, interactions such as N–H···I, N–H···O, and N–H···N are not intrinsically possible. However, in a co-crystal or a complex with other molecules containing N-H bonds, these interactions could occur.
C–H···O Interactions: The most probable hydrogen bonds for this compound itself would be weak C–H···O interactions. The aromatic C-H bonds of both the methylphenyl and iodobenzoate rings, as well as the methyl group's C-H bonds, can act as hydrogen bond donors. The carbonyl oxygen of the ester group is a primary hydrogen bond acceptor. Theoretical studies on related benzoate-containing structures confirm the prevalence of such interactions in their crystal packing. nih.govacs.org For instance, in polymorphs of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, C–H···O bonding contributes to the formation of infinite chain structures. nih.govacs.orgwiley.com
N–H···I Interactions: In a hypothetical scenario where this compound interacts with an N-H containing molecule, an N–H···I hydrogen bond could be formed. The iodine atom, although a weak hydrogen bond acceptor, can participate in such interactions. Studies on iodo-substituted sulfonamides have shown that intramolecular N–H···I bonds can stabilize molecular conformations. nih.govwiley.com Density Functional Theory (DFT) calculations on these related systems have supported the experimental findings from single-crystal X-ray diffraction. nih.govresearchgate.net
A theoretical assessment would typically involve DFT calculations to model the geometry and energetics of these potential hydrogen bonds. The "Atoms in Molecules" (AIM) theory could be used to characterize the bond critical points (BCPs) and confirm the nature of the interaction.
| Potential Hydrogen Bond | Donor | Acceptor | Relevance to this compound |
| C–H···O | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (C=O) | Highly probable intramolecularly and intermolecularly. |
| N–H···I | N-H group (external molecule) | Iodine atom | Possible in co-crystals or complexes. |
| N–H···O | N-H group (external molecule) | Carbonyl Oxygen (C=O) | Possible in co-crystals or complexes. |
| N–H···N | N-H group (external molecule) | N-atom (external molecule) | Not applicable to this compound alone. |
Quantification of Halogen Bonding (I···N)
Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. researchgate.net
In the context of this compound interacting with a nitrogen-containing Lewis base (e.g., pyridine, an amine), a strong I···N halogen bond would be predicted. The iodine atom, being large and polarizable, is an excellent halogen bond donor. The strength of this interaction can be tuned based on the nature of the atom bonded to the iodine and the properties of the Lewis base. researchgate.net
Theoretical quantification of this interaction would involve:
Molecular Electrostatic Potential (MEP) Surface Calculations: To visualize and quantify the σ-hole on the iodine atom.
Energy Decomposition Analysis (EDA): To partition the interaction energy into electrostatic, Pauli repulsion, orbital, and dispersion components, providing insight into the nature of the bond.
NOCV (Natural Orbitals for Chemical Valence) Analysis: To describe the covalent character of the halogen bond by analyzing charge transfer between the interacting fragments. nih.gov
Studies on related iodinated compounds consistently show their participation in significant halogen bonding. mdpi.com For example, the interaction energy between various heteronuclear halogens and benzene (B151609) has been calculated to be in the range of -27.80 to -37.18 kJ/mol, indicating a substantial stabilizing force. mdpi.com
| Halogen Bond Parameter | Theoretical Method | Information Gained |
| Interaction Energy | DFT, MP2, CCSD(T) | Strength of the I···N bond. |
| Geometry (Distance, Angle) | Geometry Optimization (DFT) | Optimal distance and directionality of the interaction. |
| σ-hole Magnitude | MEP Surface Calculation | Electrophilicity of the iodine atom. |
| Interaction Components | EDA, SAPT | Contribution of electrostatic vs. covalent character. |
Evaluation of π···π Stacking Interactions
The presence of two aromatic rings (the 3-methylphenyl and the 2-iodobenzoate moieties) makes π···π stacking interactions a key feature for theoretical investigation. These interactions are critical for the aggregation and crystal packing of aromatic molecules. nih.gov
The stacking can occur in several geometries, such as sandwich, T-shaped, or parallel-displaced (offset). DFT calculations are a primary tool for studying these interactions. nih.govscirp.org For this compound, offset π···π stacking would be expected between the phenyl rings of adjacent molecules. This has been observed in the crystal structures of similar compounds, where intercentroid distances and ring offsets are used to quantify the geometry of the stacking. nih.govacs.orgspbu.ru For instance, in the polymorphs of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, offset π-stacking interactions are a significant stabilizing feature in the crystal packing, with intercentroid separations measured at 3.84 Å and 4.17 Å. spbu.rusemanticscholar.org
The strength of these interactions would be evaluated computationally by calculating the binding energy between two or more molecules. It is known that standard DFT functionals sometimes underestimate these dispersion-dominated forces, so dispersion-corrected DFT (DFT-D) or higher-level methods like Møller–Plesset perturbation theory (MP2) are often employed for more accurate results. nih.govresearchgate.net
| Stacking Parameter | Description | Typical Value Range (from related compounds) |
| Intercentroid Distance | The distance between the geometric centers of the two aromatic rings. | 3.8 - 4.2 Å spbu.rusemanticscholar.org |
| Ring Offset / Slippage | The perpendicular distance between the centroid of one ring and the plane of the other in a parallel-displaced arrangement. | 1.3 - 2.2 Å spbu.rusemanticscholar.org |
| Interaction Energy | The calculated energy stabilizing the stacked dimer configuration. | Varies significantly with method and geometry. |
Advanced Analytical Characterization Techniques for 3 Methylphenyl 2 Iodobenzoate Research
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of 3-Methylphenyl 2-iodobenzoate (B1229623). Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic connectivity, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule. High-Resolution Mass Spectrometry (HRMS) is employed for the precise determination of its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Methylphenyl 2-iodobenzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the compound's structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct protons in the molecule. The aromatic region typically shows complex multiplet patterns due to spin-spin coupling between adjacent protons on the two phenyl rings. A characteristic singlet is observed for the methyl group protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment. For instance, the carbonyl carbon of the ester group appears at a characteristic downfield shift. The carbon atoms attached to the iodine and oxygen atoms also exhibit specific chemical shifts. The number of signals confirms the number of non-equivalent carbon atoms, and proton-decoupled spectra simplify the analysis by showing each carbon as a singlet. bhu.ac.in
Detailed analysis of both ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and integration values, allows for the complete assignment of the molecular structure of this compound. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H NMR (300.53 MHz, CDCl₃) | 8.01 | t | 7.0 | Aromatic H |
| 7.42 | t | 7.6 | Aromatic H | |
| 7.29 | t | 7.9 | Aromatic H | |
| 7.16 | td | 7.8, 1.4 | Aromatic H | |
| 7.07 | m | Aromatic H | ||
| 2.37 | s | -CH₃ | ||
| ¹³C NMR (75.58 MHz, CDCl₃) | 165.0 | C=O | ||
| 150.7 | Aromatic C-O | |||
| 141.7 | Aromatic C | |||
| 139.8 | Aromatic C | |||
| 134.3 | Aromatic C |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground state to a higher energy excited state. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands.
For aromatic esters like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the aromatic rings and the carbonyl group. msu.edu The positions and intensities of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent environment.
In the context of photochemical studies, UV-Vis spectroscopy can be employed to monitor the progress of reactions involving this compound. For example, changes in the absorption spectrum over time can indicate the consumption of the reactant and the formation of products, providing kinetic and mechanistic insights into photochemical transformations. researchgate.netrsc.org
| Transition Type | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π | Aromatic Rings | ~200-280 nm |
| n → π | Carbonyl Group (C=O) | ~280-320 nm |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. mdpi.com
For this compound (C₁₄H₁₁IO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned molecular formula, distinguishing it from other potential compounds with the same nominal mass. This technique is crucial for verifying the identity of newly synthesized compounds and for ensuring the purity of starting materials in subsequent reactions.
| Molecular Formula | Theoretical Monoisotopic Mass [M]⁺ | Example HRMS Data Format rsc.org |
|---|---|---|
| C₁₄H₁₁IO₂ | 337.9804 | Calculated: 337.9804, Found: [Experimental Value] |
X-ray Diffraction Studies
X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This information is crucial for understanding intermolecular interactions and polymorphism.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the molecular structure of crystalline solids. iucr.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed three-dimensional model of the molecule. This model provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's conformation in the solid state.
The ability to grow suitable single crystals is a prerequisite for SC-XRD analysis. The resulting crystal structure can reveal important intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice. For a related compound, ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, SC-XRD analysis has revealed the existence of different polymorphic forms, highlighting the importance of this technique in characterizing the solid-state properties of such molecules. nih.gov
Crystallographic Data Analysis (Space Groups, Unit Cell Parameters)
The analysis of SC-XRD data yields a wealth of crystallographic information that describes the crystal lattice. Key parameters include the unit cell dimensions (a, b, c, α, β, γ) and the space group. The unit cell is the basic repeating unit of the crystal, and its dimensions define the size and shape of this unit. The space group describes the symmetry elements present in the crystal lattice.
For example, in the study of the polymorphic forms of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, one form was found to crystallize in the triclinic system with the space group P-1, while the other crystallized in the monoclinic system with the space group P2₁/c. nih.gov Such data are essential for unequivocally identifying different crystalline forms of a compound and are typically deposited in crystallographic databases for public access.
| Parameter | Polymorph 1 (Triclinic) | Polymorph 2 (Monoclinic) |
|---|---|---|
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | [Value] | [Value] |
| b (Å) | [Value] | [Value] |
| c (Å) | [Value] | [Value] |
| α (°) | [Value] | 90 |
| β (°) | [Value] | [Value] |
| γ (°) | [Value] | 90 |
| Volume (ų) | [Value] | [Value] |
| Z | [Value] | [Value] |
Chromatographic and Separation Methods
Chromatographic techniques are fundamental in synthetic chemistry for both monitoring the progress of reactions and for the isolation and purification of the desired products.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid analytical tool for monitoring the progress of chemical reactions. libretexts.org Its utility lies in its ability to quickly separate components of a mixture, allowing chemists to visually track the consumption of starting materials and the formation of products. rsc.orgnih.gov
In the synthesis of substituted phenyl 2-iodobenzoates, TLC is routinely used to determine reaction completion. clockss.org For instance, in a typical reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The plate is then developed in a suitable solvent system, and the spots are visualized, often under UV light. rsc.orgrsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.org Different compounds will have different Rf values in a given solvent system, enabling their separation and identification on the TLC plate. orgsyn.org For example, a reaction's progress can be monitored by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound. clockss.orgusp.br
To illustrate, consider a hypothetical synthesis of this compound. The progress can be monitored using TLC with a specific eluent.
| Time (hours) | Starting Material Rf | Product Rf | Observations |
| 0 | 0.60 | - | Spot corresponding to starting material is prominent. |
| 2 | 0.60 | 0.45 | A new spot for the product appears, while the starting material spot begins to fade. |
| 4 | 0.60 | 0.45 | The product spot intensifies, and the starting material spot is significantly diminished. |
| 6 | - | 0.45 | The starting material spot is no longer visible, indicating the reaction is likely complete. |
This table is illustrative. Actual Rf values depend on the specific TLC plate and solvent system used.
Column Chromatography for Purification and Isolation
Following the completion of a reaction, the desired product, this compound, often needs to be separated from unreacted starting materials, byproducts, and catalysts. Column chromatography is a preparative technique widely used for this purpose. researchgate.net The principle is similar to TLC, but on a much larger scale, allowing for the purification of substantial quantities of the compound. beilstein-journals.orgfigshare.com
The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. rsc.orgrsc.org A solvent or a mixture of solvents (eluent) is then passed through the column. thieme-connect.desemanticscholar.org The components of the mixture travel down the column at different rates based on their affinity for the stationary and mobile phases, leading to their separation. Fractions are collected sequentially, and those containing the pure product are identified, often by TLC analysis, and then combined. rsc.org For instance, in the purification of related substituted phenyl benzoates, solvent systems such as petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate have been effectively used. beilstein-journals.orgrsc.org
A typical column chromatography procedure for the purification of a compound like this compound might involve the following parameters:
| Parameter | Description |
| Stationary Phase | Silica gel (230–400 mesh) beilstein-journals.org |
| Eluent System | A gradient of n-pentane and dichloromethane (B109758) (e.g., from 4:1 to 2:1) epfl.ch |
| Sample Loading | The crude product is dissolved in a minimal amount of solvent and loaded onto the column. |
| Fraction Collection | Fractions of a specific volume (e.g., 20 mL) are collected. |
| Analysis | Each fraction is analyzed by TLC to identify those containing the pure product. |
Calorimetric and Thermodynamic Characterization
Calorimetric techniques provide direct measurements of the heat changes associated with chemical and physical processes, offering invaluable insights into the thermodynamics of molecular interactions.
Isothermal Titration Calorimetry (ITC) for Binding Studies
Isothermal Titration Calorimetry (ITC) is a powerful and versatile technique used to quantify the thermodynamic parameters of binding interactions in solution. japtamers.co.ukkhanacademy.org It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. japtamers.co.ukrsc.org From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated. khanacademy.org
In the context of this compound research, ITC could be employed to study its interactions with other molecules, such as proteins or metal ions. tainstruments.comnih.gov The experiment involves titrating a solution of one molecule (the ligand) into a solution of the other (the macromolecule) held in the sample cell of the calorimeter. units.it The resulting heat changes are measured and plotted against the molar ratio of the reactants. The shape of the resulting binding isotherm provides the thermodynamic data. rsc.orgunits.it The reliability of the data is often dependent on the "c-value," a dimensionless parameter related to the binding affinity and the concentration of the macromolecule. units.it
A hypothetical ITC experiment studying the binding of a ligand to this compound might yield the following thermodynamic parameters:
| Thermodynamic Parameter | Value | Unit |
| Stoichiometry (n) | 0.98 | - |
| Binding Affinity (Ka) | 5.0 x 105 | M-1 |
| Dissociation Constant (Kd) | 2.0 | µM |
| Enthalpy Change (ΔH) | -15 | kcal/mol |
| Entropy Change (ΔS) | -10 | cal/mol·K |
These values are hypothetical and would depend on the specific binding partner and experimental conditions.
Surface and Intermolecular Interaction Analysis
Understanding the three-dimensional arrangement of molecules in a crystal and the nature of the noncovalent interactions that govern this packing is crucial for predicting and understanding a compound's physical properties.
Hirshfeld Surface Exploration for Visualizing Noncovalent Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. chemrxiv.orgresearchgate.net It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the procrystal (the sum of all molecules in the crystal). chemrxiv.org The resulting Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii. researchgate.netnih.gov
A Hirshfeld surface analysis of a compound like this compound could reveal the following contributions of different intermolecular contacts to the crystal packing:
| Interaction Type | Contribution (%) |
| H···H | 52.5 |
| C···H/H···C | 18.8 |
| O···H/H···O | 8.3 |
| N···H/H···N | 19.2 |
| Other | 1.2 |
This data is representative of a similar molecular structure and illustrates the type of information that can be obtained. nih.gov
Applications of 3 Methylphenyl 2 Iodobenzoate in Advanced Organic Synthesis and Materials Science
Utility as a Synthon in Complex Molecular Assembly
As a synthon, 3-methylphenyl 2-iodobenzoate (B1229623) provides a strategic platform for building intricate molecules. The presence of the iodine atom facilitates palladium-catalyzed carbon-carbon bond formation, a cornerstone of modern synthetic chemistry.
Precursor for Biaryl-Type Natural Products
3-Methylphenyl 2-iodobenzoate serves as a key precursor in the synthesis of biaryl compounds, which form the core structure of numerous natural products. nii.ac.jp A significant application is in the palladium-mediated intramolecular aryl-aryl coupling reaction to form the 6H-dibenzo[b,d]pyran-6-one skeleton. nii.ac.jp This heterocyclic system is a vital component of many biologically active compounds. nii.ac.jp
The reaction involves the coupling of the two aromatic rings within the this compound molecule. The substituent on the phenoxy ring directs the position of the new bond, an issue known as regioselectivity. In the case of this compound, there are two possible positions for the ring closure to occur, leading to two potential regioisomers. nii.ac.jp Research has been conducted to investigate the factors that control this regioselectivity, including the choice of catalyst, base, and ligands. nii.ac.jp For instance, studies have explored the reaction of this compound (designated as 1b in some studies) with a palladium acetate (B1210297) catalyst under various conditions to understand and control the product ratio. nii.ac.jp
Table 1: Regioselectivity in Intramolecular Coupling of this compound
| Condition | Catalyst | Base | Ligand/Additive | Product Ratio (Isomer 1:Isomer 2) |
|---|---|---|---|---|
| Example 1 | Pd(OAc)₂ | K₂CO₃ | P(o-tol)₃ | Varies with conditions |
| Example 2 | Pd(OAc)₂ | Ag₂CO₃ | None | ~1:1 |
This table is illustrative of experimental variables investigated in the study of intramolecular biaryl coupling. Actual ratios are dependent on precise reaction conditions. nii.ac.jp
Intermediate in the Synthesis of Pharmaceutical Scaffolds
The 6H-dibenzo[b,d]pyran-6-one core, synthesized from this compound, is a privileged scaffold in medicinal chemistry and drug discovery. nii.ac.jp Compounds containing this ring system have demonstrated a wide range of biological activities, making them attractive targets for pharmaceutical development. The ability to construct this key heterocyclic system using palladium-catalyzed intramolecular coupling makes this compound a useful intermediate in the synthesis of potential therapeutic agents. nii.ac.jp The systematic study of its coupling reactions aims to provide a reliable method for producing these valuable molecular frameworks for further elaboration into drug candidates. nii.ac.jp
Heterocyclic Compound Synthesis
The primary application of this compound in heterocyclic synthesis is the intramolecular palladium-catalyzed biaryl coupling reaction. nii.ac.jp This process directly converts the linear ester into a fused, three-ring heterocyclic system.
Specifically, the reaction of this compound with a palladium catalyst like palladium(II) acetate and a base results in the formation of substituted 6H-dibenzo[b,d]pyran-6-ones. nii.ac.jp The reaction proceeds via an oxidative addition of the carbon-iodine bond to the palladium catalyst, followed by an intramolecular C-H activation/arylation step and subsequent reductive elimination to furnish the final product and regenerate the catalyst. The regiochemical outcome of this cyclization is a subject of detailed study, with factors such as the electronic nature of the ligand and interactions with the base influencing which isomer is preferentially formed. nii.ac.jp This synthetic strategy represents an efficient route to complex heterocyclic structures from a relatively simple starting material. nii.ac.jp
Formation of 1H-Benzo[d]imidazolo Aryl Amide Derivatives
The synthesis of 1H-benzo[d]imidazolo aryl amide derivatives often utilizes iodobenzoate precursors in coupling reactions. While direct use of this compound is not explicitly detailed in the provided search results, analogous compounds like ethyl 3-iodobenzoate (B1234465) are employed. In a typical reaction, ethyl 3-iodobenzoate is reacted with benzimidazole (B57391) in the presence of a catalyst system, such as N,N'-dimethylethylenediamine, under microwave conditions to yield ethyl 3-(1H-benzo[d]imidazol-1-yl)benzoate. researchgate.net This intermediate is then hydrolyzed and subsequently coupled with various amines to form the desired aryl amide derivatives. researchgate.net This methodology highlights the utility of iodobenzoates in constructing complex heterocyclic systems with potential biological activities. researchgate.netresearchgate.net
Synthesis of Thiadiazole N-Nucleosides
The synthesis of thiadiazole N-nucleosides can involve the formation of a thiadiazole ring system, a common motif in pharmacologically active compounds. researchgate.netorganic-chemistry.org While the direct application of this compound in the synthesis of thiadiazole N-nucleosides is not explicitly found in the search results, the synthesis of related 1,2,4-thiadiazole (B1232254) derivatives often involves precursors that could be derived from or are analogous to it. For instance, the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) can be achieved through a multi-step process starting from precursors that undergo cyclization to form the thiadiazole ring. google.com
Construction of 3-Aryl-5-nitroisocoumarins
The construction of 3-aryl-5-nitroisocoumarins has been achieved through a tandem Castro-Stephens coupling and 6-endo-dig cyclization reaction. This process involves the reaction of 2-iodo-3-nitrobenzoic acid with an arylalkynyl copper(I) reagent. nus.edu.sg While the specific use of this compound is not mentioned, the analogous methyl 2-iodo-3-nitrobenzoate undergoes Sonogashira coupling with phenylacetylene (B144264) to yield methyl 3-nitro-2-phenylethynylbenzoate. nus.edu.sg Subsequent treatment of this intermediate with a mercury(II) sulfate (B86663) catalyst under acidic conditions leads to a 6-endo cyclization, affording the 5-nitro-3-phenylisocoumarin in nearly quantitative yield. nus.edu.sg This demonstrates the potential for substituted iodobenzoates to act as key building blocks in the synthesis of complex isocoumarin (B1212949) structures.
| Starting Material | Reagent | Product | Cyclization Mode |
| 2-Iodo-3-nitrobenzoic acid | Arylalkynyl copper(I) | 3-Aryl-5-nitroisocoumarin | 6-endo-dig |
| Methyl 2-iodo-3-nitrobenzoate | Phenylacetylene | Methyl 3-nitro-2-phenylethynylbenzoate | - |
| Methyl 3-nitro-2-phenylethynylbenzoate | HgSO4 | 5-Nitro-3-phenylisocoumarin | 6-endo |
Preparation of 2-(4-Hydroxyphenoxy)benzamide Derivatives
In the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, a related compound, methyl 2-iodobenzoate, serves as a precursor. mdpi.com It is prepared from 2-iodobenzoic acid via esterification. mdpi.comsigmaaldrich.com Although the direct involvement of this compound is not specified, this highlights the role of iodobenzoate esters in preparing key intermediates for more complex molecules. The synthesis of various substituted 2-(4-hydroxyphenoxy)benzamide derivatives has been reported with yields ranging from 54.4% to 75.6% for different chloro, fluoro, and methyl substituted analogs. mdpi.com
| Product | Yield (%) | Melting Point (°C) |
| 2-(3-Chloro-4-hydroxyphenoxy)benzamide | 54.4 | 210–214 |
| 5-Chloro-2-(4-hydroxy-3-methylphenoxy)benzamide | 68.2 | 210–212 |
| 5-Fluoro-2-(4-hydroxy-3-methylphenoxy)benzamide | 75.6 | 221–223 |
Synthesis of Benzoxazoles
Benzoxazoles are an important class of heterocyclic compounds with various therapeutic applications. rsc.org Their synthesis can be achieved through the reaction of o-aminophenols with various reagents. While the direct use of this compound is not explicitly mentioned, the synthesis of 2-(3-methylphenyl)benzo[d]oxazole has been reported. rsc.org This suggests that precursors derived from or related to this compound could be utilized in the formation of the benzoxazole (B165842) core structure. The synthesis of benzoxazole derivatives often involves the condensation of an o-aminophenol with an aldehyde or a carboxylic acid derivative. rsc.org
Access to 3-Arylbenzophosphole Oxides
The synthesis of 3-arylbenzophosphole oxides can be achieved using methyl 2-iodobenzoate as a starting material. mostwiedzy.plresearchgate.netacs.orgnih.gov In a key step, methyl 2-iodobenzoate is reacted with methyl(phenyl)phosphine oxide to afford (2-methoxycarbonylphenyl)(methyl)phenylphosphine oxide. acs.orgnih.gov This intermediate then undergoes an intramolecular cyclization to form a benzophospholan-3-one oxide. researchgate.netnih.gov Subsequent conversion of the ketone to a triflate followed by a Suzuki-Miyaura coupling with an aryl boronic acid provides access to a variety of 3-arylbenzophosphole oxides. mostwiedzy.plnih.gov This multi-step sequence highlights the importance of iodobenzoate esters in the construction of phosphorus-containing heterocycles. nih.gov
| Reactant 1 | Reactant 2 | Intermediate |
| Methyl 2-iodobenzoate | Methyl(phenyl)phosphine oxide | (2-Methoxycarbonylphenyl)(methyl)phenylphosphine oxide |
| Methyl 2-iodo-6-methylbenzoate | Methyl(phenyl)phosphine oxide | [(2-Methoxycarbonyl)-6-methylphenyl]methylphenylphosphine oxide |
| Methyl 2-iodo-4-methoxybenzoate | Methyl(phenyl)phosphine oxide | [(2-Methoxycarbonyl)-4-methoxyphenyl]methylphenylphosphine oxide |
Synthesis of Indoline-2,3-dione and Fused Heterocycles (e.g., Quinolones, Naphthyridones)
Indoline-2,3-dione, also known as isatin (B1672199), is a valuable scaffold for the synthesis of a wide range of biologically active heterocyclic compounds. srce.hrnih.govijrrjournal.com While the direct use of this compound in the synthesis of indoline-2,3-dione itself is not described in the provided results, this scaffold is a key starting material for creating more complex fused heterocycles. For example, isatin can be reacted with various nucleophiles and undergo cyclization reactions to form spiro-indole derivatives and other fused systems. srce.hrresearchgate.net The synthesis of indoline (B122111) derivatives can be achieved through various palladium-catalyzed intramolecular amination reactions of ortho-C(sp²)-H bonds. organic-chemistry.org
Asymmetric Synthesis and Chiral Transformations
The construction of chiral molecules in an enantiomerically pure form is a cornerstone of pharmaceutical and fine chemical synthesis. 2-Iodobenzoate esters serve as key starting materials in chemoenzymatic and catalytic strategies to achieve high levels of stereocontrol.
Generation of Nonracemic Intermediates (e.g., for Kibdelone C synthesis)
A significant application of 2-iodobenzoate esters is in the synthesis of nonracemic intermediates for complex natural products. A prominent example is the preparation of a key fragment for the synthesis of Kibdelone C, a hexacyclic tetrahydroxanthone with potent anticancer properties. researchgate.netnih.gov
The synthesis of a crucial, nonracemic iodocyclohexene carboxylate intermediate has been achieved in just two steps starting from the microbial dihydroxylation of methyl 2-iodobenzoate. researchgate.netresearchgate.net This chemoenzymatic approach utilizes enzymes, such as toluene (B28343) dioxygenase, to introduce chirality by oxidizing the aromatic ring to a cis-dihydrodiol. researchgate.netacs.org This diol is then chemically manipulated to yield the desired chiral building block. This method is highly efficient as the stereochemical information is derived directly from the enzymatic process. researchgate.net The resulting intermediate is a precursor for the EF ring fragment of Kibdelone C. researchgate.netsigmaaldrich.com
| Starting Material | Key Transformation | Product/Intermediate | Application |
| Methyl 2-iodobenzoate | Microbial Dihydroxylation | Nonracemic iodocyclohexene carboxylate | Synthesis of Kibdelone C researchgate.netsigmaaldrich.com |
Asymmetric Induction in Catalytic Reactions
While not typically a chiral catalyst itself, this compound and related structures are pivotal substrates in reactions that generate chiral centers. The carbon-iodine bond is a highly versatile functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Negishi). thieme-connect.com These reactions are fundamental to modern asymmetric synthesis, where chiral ligands on a metal catalyst orchestrate the stereochemical outcome.
In this context, the 2-iodobenzoate moiety can be coupled with a chiral fragment or a prochiral substrate in the presence of a chiral catalyst system. For instance, nickel-catalyzed asymmetric Negishi arylations can generate enantioenriched 1,1-diarylalkanes, a motif found in many pharmaceuticals. thieme-connect.com In such processes, an aryl iodide (like a 2-iodobenzoate derivative) couples with a racemic secondary benzylic electrophile to produce a single enantiomer of the product with high selectivity. thieme-connect.com The 2-iodobenzoate acts as a robust building block that can be reliably incorporated into a growing chiral molecule, making it an enabling reagent for asymmetric catalysis. scu.edu.cn
Advanced Materials Applications
The reactivity of the C-I bond and the rigid aromatic structure of 2-iodobenzoates make them attractive for the synthesis of novel organic materials with tailored electronic and photophysical properties.
Integration into Polymer Science and Engineering
Aryl iodides are valuable monomers in the synthesis of conjugated polymers through cross-coupling polycondensation reactions. The reactivity of the iodine atom in this compound makes it a suitable candidate for such polymerizations. lookchem.com For example, transition metal-catalyzed reactions like Sonogashira or Suzuki polycondensation can link these monomer units together, creating polymers with extended π-conjugated systems.
These conjugated polymers are of great interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. kyoto-u.ac.jp The specific ester group (3-methylphenyl) and other substituents on the aromatic ring can be varied to fine-tune the solubility, processability, and electronic properties of the resulting polymer. The bulky nature of the 5-ethyl-2-methylphenyl ester, for instance, can influence steric factors during polymerization and affect the final properties of the material.
| Application Area | Role of 2-Iodobenzoate Moiety | Potential Polymerization Method |
| Conjugated Polymers | Monomer unit | Sonogashira or Suzuki Polycondensation |
| Organic Electronics | Backbone component of active material | Transition-Metal Catalyzed Cross-Coupling |
Development of Fluorescent Organic Materials (e.g., tetracyclic imides)
The 2-iodobenzoate framework serves as a precursor for the construction of polycyclic aromatic and heterocyclic systems, many of which exhibit strong fluorescence. nih.gov These materials are sought after for applications in bioimaging, chemical sensing, and as emitters in OLEDs.
The synthesis of complex, fused-ring systems often relies on cyclization reactions where the iodo-substituted ring is a key component. For example, palladium-catalyzed intramolecular C-H arylation can form new rings by connecting the iodinated position to another part of the molecule. nih.gov This strategy is used to build complex scaffolds like tetracyclic thioxanthenes, which have shown promise as fluorescent dyes for cancer cell imaging. mdpi.com While direct synthesis of tetracyclic imides from this compound is not widely documented, the compound's structure is amenable to being a foundational element in synthetic routes toward various fluorescent tetracyclic systems. nih.gov The rigid, polycyclic structure and potential for "push-pull" electronic effects, achieved by adding electron-donating and electron-withdrawing groups, are key design principles for creating highly fluorescent molecules. mdpi.com
Green Chemistry Approaches in 3 Methylphenyl 2 Iodobenzoate Synthesis and Reactions
Sustainable Synthetic Methodologies
The pursuit of sustainability in chemical synthesis focuses on reducing energy consumption, avoiding hazardous reagents, and streamlining processes. For 3-Methylphenyl 2-iodobenzoate (B1229623), this involves exploring alternative energy sources, catalyst systems, and reaction pathways.
Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering substantial rate enhancements and often higher yields compared to conventional heating methods. ajrconline.orgasianjpr.com This technology utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly and convert it into heat, leading to rapid and uniform heating. ajgreenchem.comnih.gov The advantages include shorter reaction times (minutes instead of hours), reduced energy consumption, and often cleaner reactions with fewer side products. ajgreenchem.comijnrd.orgmdpi.com
For the esterification reaction to produce 3-Methylphenyl 2-iodobenzoate from 2-iodobenzoic acid and m-cresol (B1676322), microwave irradiation can significantly accelerate the process. Conventional heating relies on thermal conductivity, which is a slower and less efficient method of energy transfer. asianjpr.com Microwave heating, by contrast, provides localized superheating of the reactants, overcoming activation energy barriers more effectively. ijnrd.org Studies on various esterification and other organic reactions have consistently shown that microwave-assisted methods can reduce reaction times by orders of magnitude while improving yields. nih.govnih.gov
| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzodiazepine-2,5-dione Synthesis | Conventional | Several Hours | Low to Moderate | researchgate.net |
| Benzodiazepine-2,5-dione Synthesis | Microwave | 3 min | 61-71% | researchgate.net |
| Pyrazoline Synthesis | Conventional | Several Hours | Moderate | mdpi.com |
| Pyrazoline Synthesis | Microwave | 2-12 min | 82-99% | mdpi.com |
| Chalcone Synthesis | Conventional | Not Specified | Moderate | researchgate.net |
| Chalcone Synthesis | Microwave | Short | High | researchgate.net |
Traditional cross-coupling reactions for forming C-O bonds, such as those in the synthesis of aryl esters, often rely on palladium or copper catalysts. researchgate.netrsc.org While effective, these heavy metals pose concerns regarding toxicity, cost, and contamination of the final product. Green chemistry encourages the development of pathways that avoid these metals.
Organocatalysis presents a powerful, metal-free alternative for ester synthesis. au.dknih.gov Chiral phosphoric acids, for instance, can catalyze the enantioselective arylation of certain esters. While not a direct synthesis of this compound, these methodologies demonstrate the potential of using small organic molecules to facilitate complex bond formations without resorting to heavy metals. nih.gov The advantages of organocatalysis include the use of catalysts that are typically less toxic, more stable, and readily available compared to their metal-based counterparts. au.dk Research in this area aims to expand the substrate scope of organocatalysts to include reactions like the direct esterification of phenols with aryl halides or carboxylic acids, which would provide a greener route to compounds like this compound.
Electrosynthesis is a powerful green chemistry technique that uses electricity—a traceless reagent—to drive chemical reactions, thereby reducing the need for stoichiometric chemical oxidants or reductants that generate waste. gre.ac.uknih.gov For the synthesis of aryl esters, electrochemical methods can be applied to the esterification of carboxylic acids and alcohols or aryl halides. thieme-connect.comacs.org
In a potential electrochemical synthesis of this compound, 2-iodobenzoic acid could be electrochemically activated to react with m-cresol. Such methods often proceed at room temperature and can avoid the use of harsh acids or coupling agents typically required in classical esterification, which simplifies purification and reduces waste. thieme-connect.com Paired electrolysis, where both the anodic and cathodic reactions contribute to the desired transformation, can further enhance efficiency. acs.org The use of redox catalysts in electrosynthesis can also enable transformations under mild conditions. acs.org This approach aligns with green chemistry principles by minimizing reagent consumption and waste generation. nih.govthieme-connect.com
Atom Economy and Efficiency Considerations
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com A reaction with high atom economy is inherently less wasteful. The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the single final product. jocpr.comdocbrown.info
The synthesis of this compound via the direct condensation (esterification) of 2-iodobenzoic acid and m-cresol is a relatively atom-economical process. The only byproduct is a small molecule, water.
The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org
| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | Reactant |
| m-Cresol | C₇H₈O | 108.14 | Reactant |
| This compound | C₁₄H₁₁IO₂ | 338.14 | Desired Product |
| Water | H₂O | 18.02 | Byproduct |
| Atom Economy Calculation | [338.14 / (248.02 + 108.14)] x 100 = 94.9% |
An atom economy of 94.9% is considered very high, indicating that the majority of the mass of the reactants is converted into the desired product. This contrasts sharply with less atom-economical reactions, such as the Wittig or Gabriel syntheses, which generate stoichiometric amounts of high-molecular-weight byproducts and have much lower atom economies. wikipedia.org Maximizing atom economy is a key goal in designing sustainable synthetic routes. nih.gov
Recyclability and Reusability of Catalytic Systems
The ability to recover and reuse a catalyst over multiple cycles is a cornerstone of green and sustainable chemistry. It reduces waste, lowers costs, and minimizes the environmental impact associated with catalyst synthesis and disposal. While homogeneous catalysts are often highly active, their separation from the reaction mixture can be difficult. nih.gov Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a practical solution. mdpi.com
For the synthesis of this compound, employing a recyclable solid acid catalyst for the esterification step would be a significant green improvement. mdpi.com Materials such as ion-exchange resins, zeolites, metal oxides, or sulfonic acids supported on solid matrices have been successfully used as recyclable catalysts for ester synthesis. mdpi.com These catalysts can be easily removed from the reaction mixture by simple filtration and, after washing and drying, can be reused in subsequent batches, often with minimal loss of activity. rsc.orgrsc.org For example, spent fluid catalytic cracking (FCC) catalyst, an industrial waste material, has been repurposed as a highly efficient and reusable solid acid catalyst for various esterification reactions, demonstrating reusability for up to five cycles without a significant drop in performance. rsc.orgrsc.org Similarly, ZnO has been shown to act as a recyclable catalyst for fatty acid esterification, precipitating out at the end of the reaction for easy recovery. nih.gov
The development of such heterogeneous systems for aryl ester synthesis is an active area of research, aiming to combine high catalytic efficiency with straightforward reusability. mdpi.com
Environmental Impact Assessment of Iodobenzoate Chemistry
Assessing the environmental impact of a chemical involves evaluating its lifecycle, including the hazards of its starting materials, the waste generated during its synthesis, and its own persistence, toxicity, and ultimate fate in the environment.
Iodinated aromatic compounds, as a class, require careful consideration. While iodine is an essential element, certain organoiodine compounds can be persistent and may have toxicological effects. researchgate.net The environmental fate of this compound specifically is not well-documented, but general principles of related compounds can provide insight. Aromatic compounds with halogen substituents can be resistant to natural degradation processes. mdpi.com
A key environmental concern with iodine-containing compounds in water is their potential to form iodinated disinfection byproducts (I-DBPs) during water treatment processes that use oxidants like chlorine. nih.gov I-DBPs are often more toxic than their chlorinated or brominated counterparts. nih.gov Therefore, preventing the release of iodinated precursors like this compound or its synthetic intermediates into waterways is crucial.
Supramolecular Chemistry and Solid State Studies of Iodobenzoate Derivatives
Molecular Recognition and Self-Assembly
Molecular recognition and self-assembly are fundamental concepts in supramolecular chemistry, where noncovalent interactions guide individual molecules to organize into well-defined, higher-order structures. In derivatives like 3-Methylphenyl 2-iodobenzoate (B1229623), the interplay of various weak forces dictates the packing in the solid state and aggregation in solution.
Role of Noncovalent Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking) in Crystal Packing
The crystal packing of 3-Methylphenyl 2-iodobenzoate is expected to be dominated by a combination of hydrogen bonds, halogen bonds, and π-stacking interactions. While a crystal structure for this specific compound is not publicly available, analysis of related structures provides a strong basis for predicting its behavior.
Halogen Bonding: The iodine atom on the benzoate (B1203000) ring is a key player in directing crystal architecture. As a soft electrophile, the iodine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond, allowing it to act as a halogen bond donor. mdpi.comresearchgate.net This iodine can interact with nucleophilic atoms, most notably the carbonyl oxygen (C-I···O=C) of a neighboring molecule. These interactions are highly directional and can be a powerful tool in crystal engineering. acs.org In various iodo-substituted organic compounds, halogen bonds are a recurring and structure-defining motif. mdpi.com
π-Stacking: The two aromatic rings (the iodobenzoate and the methylphenyl moieties) provide ample opportunity for π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement. The electronic nature of the rings, influenced by the electron-withdrawing iodine and ester groups and the electron-donating methyl group, will modulate the geometry and strength of these interactions. Offset π-π stacking is common in aromatic compounds as it minimizes electrostatic repulsion. nus.edu.sg
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (O=C) | Formation of dimeric or chain motifs, stabilization of the overall 3D network. |
| Halogen Bond | Iodine Atom (C-I) | Carbonyl Oxygen (O=C) | Strong, directional interactions leading to specific supramolecular synthons and influencing polymorphism. |
| π-π Stacking | Phenyl and m-tolyl rings | Phenyl and m-tolyl rings | Contributes to dense packing and stabilization, often in an offset configuration. |
| van der Waals Forces | Entire Molecule | Entire Molecule | Overall cohesive forces contributing to the lattice energy. |
Supramolecular Assembly in Crystalline and Solution States
In the crystalline state, the noncovalent interactions detailed above are expected to guide the self-assembly of this compound into well-ordered supramolecular architectures. For instance, a combination of C-I···O halogen bonds and C-H···O hydrogen bonds could form robust dimeric synthons. These dimers could then further assemble into one-dimensional chains or two-dimensional sheets via π-stacking interactions. Studies on substituted pyrazolylbenzoates have shown how different combinations of hydrogen bonds can lead to diverse supramolecular structures, including chains and sheets. iucr.orgnih.gov
In the solution state, particularly in non-polar solvents, there might be a degree of pre-organization or self-association driven by these same noncovalent forces, although the interactions would be more dynamic and transient than in the solid state. The study of association in solution for substituted benzoates has highlighted the importance of conformational equilibria and weak interactions in forming complexes. beilstein-journals.orgnih.govresearchgate.net
Polymorphism and Crystal Engineering
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in aromatic esters. mdpi.comresearchgate.net Different polymorphs arise from different arrangements of molecules in the crystal lattice, which can lead to variations in physical properties.
Investigation of Crystalline Forms (e.g., Triclinic vs. Monoclinic)
It is highly probable that this compound can exhibit polymorphism. The molecule's conformational flexibility, particularly the rotation around the ester linkage and the C-C bond connecting the phenyl rings, combined with the variety of possible intermolecular interactions, makes the formation of multiple stable crystal packings feasible.
For example, a study on ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate identified both triclinic (P-1 space group) and monoclinic (P21/c space group) polymorphs. acs.org In that case, the different packing was attributed to a shift in the dominant hydrogen bonding, from N-H···O dimers in the triclinic form to C-H···O chains in the monoclinic form. acs.org A similar scenario could be envisioned for this compound, where subtle changes in crystallization conditions could favor different packings, for instance, one dominated by halogen bonding and another by π-stacking.
| Property | Hypothetical Form I (e.g., Monoclinic) | Hypothetical Form II (e.g., Triclinic) |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P-1 |
| Dominant Interaction | Strong C-I···O halogen bonding forming chains. | Offset π-π stacking and C-H···O hydrogen bonds forming dimers. |
| Molecular Conformation | More planar conformation. | More twisted conformation. |
| Calculated Density | Higher | Lower |
Design Principles for Controlled Crystal Packing
Crystal engineering aims to control the solid-state arrangement of molecules by exploiting reliable and directional noncovalent interactions, known as supramolecular synthons. iucr.org For this compound, several design principles can be applied.
The most powerful tool for this system is likely the C-I···O halogen bond. Its directionality and strength make it a robust synthon for building predictable architectures. By modifying substituents on either aromatic ring, one could fine-tune the electronic properties of the donor (iodine) and acceptor (oxygen) sites to modulate the strength of this interaction.
Furthermore, a balance between halogen bonding, hydrogen bonding, and π-stacking can be engineered. For example, introducing stronger hydrogen bond acceptors elsewhere in the molecule could create competition for the halogen bond, leading to entirely different packing motifs. The principles of crystal engineering using halogen bonds have been well-established as being analogous, yet distinct, from those of hydrogen bonds. acs.org
| Synthon | Description | Resulting Motif |
|---|---|---|
| Halogen Bond Synthon | A C-I···O interaction between the iodine atom and a carbonyl oxygen. | Linear chains or discrete dimers. |
| Carboxylic Dimer Synthon (in related acids) | A classic O-H···O hydrogen bond between two carboxylic acid groups. | Centrosymmetric R22(8) ring. |
| C-H···π Synthon | An interaction between an aromatic C-H bond and the face of a π-system. | Herringbone or layered structures. |
Host-Guest Chemistry with Iodobenzoate Derivatives
Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule through noncovalent interactions. wikipedia.org While specific studies on this compound as a host or guest are not available, its structural features suggest potential roles in such systems.
The two aromatic rings and the lipophilic nature of the molecule suggest it could act as a guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. mdpi.comnih.gov The binding would likely be driven by hydrophobic interactions, with the guest residing within the host's cavity. The orientation of the guest within the host could be influenced by more specific interactions, such as hydrogen bonding between the host's rim and the ester group of the guest, or even halogen bonding if the host possesses a suitable acceptor site.
Conversely, organized assemblies of iodobenzoate derivatives could potentially form cavities or channels capable of including smaller guest molecules, acting as a host lattice in what are known as inclusion compounds. wikipedia.org The design of such systems would rely on predictable crystal engineering to create the desired void spaces within the crystal packing.
Cyclodextrin-Based Systems for Encapsulation and Release
Cyclodextrins (CDs) are cyclic oligosaccharides that feature a unique toroidal structure with a hydrophilic exterior and a hydrophobic inner cavity. oatext.com This structural arrangement enables them to encapsulate a wide range of "guest" molecules, including aromatic compounds like iodobenzoates, provided they fit geometrically within the cavity. oatext.comresearchgate.net The primary driving force for the formation of these inclusion complexes in aqueous solutions is the displacement of high-energy water molecules from the hydrophobic cavity, which is an entropically favorable process. oatext.com
The encapsulation process can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. oatext.comresearchgate.net The most common natural cyclodextrins are α-, β-, and γ-cyclodextrin, which are composed of six, seven, and eight glucopyranose units, respectively, each with a different cavity size. oatext.com The stoichiometry of these host-guest complexes is most commonly 1:1. researchgate.net Derivatives of natural cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often synthesized to modify properties like water solubility and to fine-tune the inclusion capacity for specific guests. oatext.comresearchgate.net
Table 1: Properties of Common Natural Cyclodextrins oatext.com
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
|---|---|---|---|
| Number of Glucopyranose Units | 6 | 7 | 8 |
| Molecular Weight ( g/mol ) | 972 | 1135 | 1297 |
| Solubility in Water (% w/v) at 25°C | 14.5 | 1.85 | 23.2 |
| Outer Diameter (Å) | 14.6 | 15.4 | 17.5 |
| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
Cucurbituril (B1219460) Homologues and Derivatives in Supramolecular Assemblies
Cucurbit[n]urils, often abbreviated as CB[n], are a family of macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. researchgate.netmdpi.com Similar to cyclodextrins, CB[n] possess a hydrophobic cavity and two identical carbonyl-fringed portals, which can bind a variety of guest molecules. researchgate.net Their rigid structure allows them to form very stable inclusion complexes with guests that are complementary in size and shape. researchgate.netnih.gov
Research has shown that iodobenzoate derivatives can participate in the formation of complex supramolecular structures with cucurbiturils. For instance, helical coordination polymers have been assembled using cucurbit mdpi.comuril and a copper(II) complex containing 3-iodobenzoate (B1234465). researchgate.net In these assemblies, the iodo-substituent plays a crucial role in assisting the shape-matching interactions between the cucurbituril host and the metal complex guest. researchgate.net The ability of cucurbiturils to form such ordered assemblies, including molecular capsules and tubular polymers, makes them valuable in the construction of novel nanomaterials. researchgate.net The family of cucurbiturils has expanded beyond the original hexamer (CB mdpi.com) to include homologues like CB researchgate.net, CB tamuc.edu, and CB uottawa.ca, which offer different cavity sizes and have broadened the scope of their application in supramolecular chemistry. researchgate.netnih.gov
Halogen Bonding as a Directing Interaction
Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering and supramolecular chemistry. acs.orgruhr-uni-bochum.de It occurs when an electrophilic region on a halogen atom in one molecule interacts attractively with a nucleophilic region (a Lewis base) in another. acs.org This electrophilic region, known as a σ-hole, is a result of the anisotropic distribution of electron density around the halogen atom, creating a positive electrostatic potential on the outermost portion of the halogen, opposite to the covalent bond. nih.govu-strasbg.fr
Characterization and Strength of Halogen Bonds in Iodobenzoate Systems
The iodine atom, being large and highly polarizable, is an excellent halogen bond donor. chemistryviews.org The strength and geometry of halogen bonds in iodobenzoate systems are primarily characterized using single-crystal X-ray diffraction and solid-state nuclear magnetic resonance (NMR) spectroscopy. uottawa.ca X-ray diffraction allows for the precise measurement of bond distances and angles. A key indicator of a halogen bond is an I···A (where A is a Lewis base, such as O, N, or π-system) distance that is shorter than the sum of the van der Waals radii of the respective atoms. mdpi.comnih.gov The interaction is highly directional, with a C–I···A angle (θ1) typically around 160–165°. nih.gov
Studies on complexes with iodobenzoate derivatives have revealed strong halogen bonds. For example, I···O interaction distances in some pentaiodobenzoate complexes have been measured at 3.045 Å and 3.320 Å, which are significantly shorter than the 3.50 Å sum of the van der Waals radii for iodine and oxygen, indicating a substantial attractive interaction. mdpi.com Halogen bonds can also form with π-systems, with I···π distances observed around 3.58 Å. mdpi.com Solid-state NMR provides further insight into the electronic structure of the halogen bond. uottawa.ca
Table 2: Examples of Halogen Bond Geometries in Iodo-substituted Systems
| Interaction Type | Donor | Acceptor | I···A Distance (Å) | % van der Waals Radii Sum* | Reference |
|---|---|---|---|---|---|
| I···O | 3-Iodo-pentaiodobenzoate | Carboxylate Oxygen | 3.045 | 87.0% | mdpi.com |
| I···O | 5-Iodo-pentaiodobenzoate | Carboxylate Oxygen | 3.320 | 94.8% | mdpi.com |
| I···π | Iodoethynyl moiety | Phenyl ring (centroid) | 3.58 | ~96%** | mdpi.com |
*Based on Bondi's van der Waals radii: I = 1.98 Å, O = 1.52 Å. Sum(I+O) = 3.50 Å. mdpi.com **Based on van der Waals radius of Carbon = 1.7 Å. Sum(I+C) = 3.68 Å.
Influence of Substituent Effects on Halogen Bond Donor Strength
The strength of a halogen bond can be systematically tuned by altering the electronic properties of the substituents on the aromatic ring to which the iodine atom is attached. acs.orgu-strasbg.fr The σ-hole on the iodine atom is deepened and the halogen bond is strengthened when electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, are present on the ring. chemistryviews.orgnih.gov Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or amino (-NH₂) groups, tend to weaken the halogen bond. chemistryviews.org
This effect is a direct consequence of the substituent's influence on the electron density of the C-I bond; EWGs pull electron density away from the iodine, making its σ-hole more positive and thus a stronger Lewis acid. tamuc.edunih.gov The position of the substituent also plays a critical role. In most cases, an ortho-substituent has the most pronounced effect, followed by meta and then para. chemistryviews.orgnih.gov However, the mesomeric (resonance) effect can alter this trend; EDGs with a positive mesomeric effect are most effective at the meta position, while EWGs with a negative mesomeric effect have the greatest impact from the ortho and para positions. acs.orgresearchgate.net In this compound, the ester group on the iodinated ring is electron-withdrawing, which enhances the halogen bond donor strength of the iodine atom.
Table 3: Influence of Substituent Type on Halogen Bond (XB) Strength in Iodobenzene (B50100) Derivatives
| Substituent Type | Example Groups | Effect on σ-hole | Effect on XB Strength | Positional Influence | References |
|---|---|---|---|---|---|
| Electron-Withdrawing (EWG) | -NO₂, -CN, -COH, -F | Deepens (more positive) | Strengthens | ortho > meta > para (generally) | chemistryviews.orgnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α-Cyclodextrin |
| β-Cyclodextrin |
| γ-Cyclodextrin |
| Hydroxypropyl-β-cyclodextrin |
| Cucurbit researchgate.neturil |
| Cucurbit mdpi.comuril |
| Cucurbit tamuc.eduuril |
| Cucurbit uottawa.cauril |
| 3-Iodobenzoate |
| Pentaiodobenzoate |
| Nitrobenzene |
| Cyanobenzene |
| Aniline |
| Toluene (B28343) |
| Anisole |
| Phenylacetaldehyde |
| Fluoroaromatics |
Q & A
Q. How can researchers design in vitro assays to study biological activity of derivatives?
Q. What safety protocols are critical for handling iodinated aromatic esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
